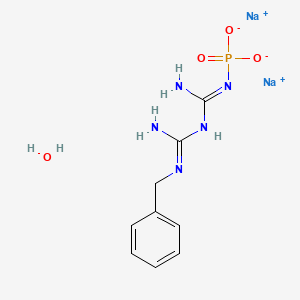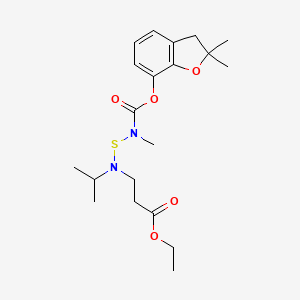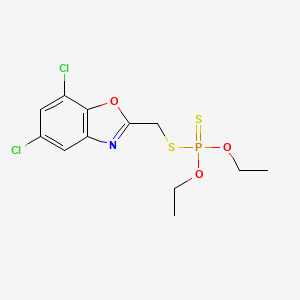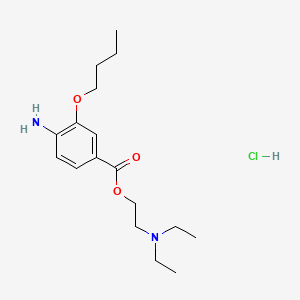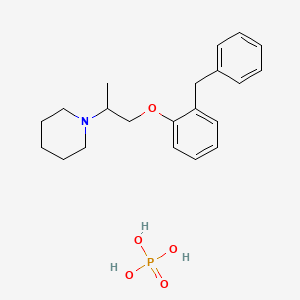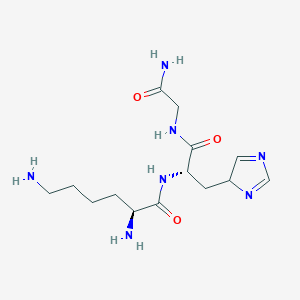
Bursopoietin
Descripción general
Descripción
Bursopoietin Cell differentiation agent in extracts of chicken bursa of fabricus.
Aplicaciones Científicas De Investigación
Lymphocyte Differentiation
Bursopoietin has been studied for its role in lymphocyte differentiation. Research conducted in 1976 revealed that bursal extract, which includes bursopoietin, induced differentiation in both B cells and T cells, with a predominant effect on B cell differentiation. This study suggests the role of bursopoietin as a lymphocyte-differentiating hormone, important in the early development of the immune system in chickens (Brand, Gilmour, & Goldstein, 1976).
Commitment of Lymphocyte Precursors
Further research in 1983 expanded on the role of bursopoietin in lymphocyte development, examining its effects on lymphocyte precursors in the chick embryo's bursa of Fabricius, thymus, and bone marrow. This study highlighted the specific induction of B cells by bursopoietin and established a clear distinction in the commitment of lymphocyte precursors to either B or T cell lines in different organs (Brand, Galton, & Gilmour, 1983).
Influence on Antibody Formation
In contrast, a study in 1982 challenged the presence of hormones like bursopoietin in the bursa of Fabricius. This study found that administering bursal extract did not restore immunological competence in chickens treated with cyclophosphamide, suggesting that bursopoietin might not influence antibody formation as previously thought (Mizutani, Terai, Kimura, & Fujita, 1982).
Bursin, a B-cell Differentiating Hormone
Further investigation into the differentiation of lymphoid cells led to the discovery of bursin, a peptide hormone from the bursa of Fabricius. Bursin, while distinct from bursopoietin, also plays a crucial role in B-cell differentiation. A 1986 study identified its tripeptide structure and confirmed its specificity in inducing phenotypic differentiation of B cells but not T cells (Audhya, Kroon, Heavner, Viamontes, & Goldstein, 1986).
Mecanismo De Acción
Mode of Action
It is believed to interact with its targets in a way that prolongs the duration of action within the neuronal synapse .
Biochemical Pathways
More research is needed to fully understand the compound’s effects on various biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Bursopoietin is currently unknown .
Result of Action
More research is needed to fully understand the compound’s effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8-11H,1-5,7,15-16H2,(H2,17,22)(H,19,24)(H,21,23)/t9?,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVAUDERMUSPN-DVRYWGNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC1CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC=NC1C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975680 | |
| Record name | 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bursopoietin | |
CAS RN |
60267-34-7 | |
| Record name | Bursopoietin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060267347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diamino-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-(4H-imidazol-4-yl)propan-2-yl}hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Bursopoietin and what is its primary function?
A1: Bursopoietin is a lymphocyte-differentiating hormone found in the Bursa of Fabricius, a lymphoid organ unique to birds. [] Its primary function is to induce the differentiation of early lymphocyte precursors into B cells, a critical component of the adaptive immune response. []
Q2: Where has Bursopoietin been identified in the developing chick embryo?
A2: Research has shown the presence of Bursopoietin in the Bursa of Fabricius and bone marrow of chick embryos at various stages of development. [] Interestingly, while present in the Bursa, it is not found in the thymus, suggesting a specific role in B cell development. []
Q3: How do researchers identify and quantify Bursopoietin's effects on lymphocyte precursors?
A4: Researchers utilize in vitro assays with fractionated bone marrow cells from chickens. [] By introducing Bursopoietin and using alloantiserums, they can identify newly differentiated B cells (marked by the Bu-1+ surface antigen) and T cells (marked by the Th-1+ surface antigen). [] This method allows for a quantifiable assessment of Bursopoietin's impact on lymphocyte differentiation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







